molecular formula C14H13N5O4 B2491346 1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034321-01-0

1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2491346
CAS No.: 2034321-01-0
M. Wt: 315.289
InChI Key: SAGUNXSLYYUHRA-UHFFFAOYSA-N
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Description

1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H13N5O4 and its molecular weight is 315.289. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Properties

The chemical compound , related to isoxazoles and oxadiazoles, has been the subject of various research studies focusing on its synthesis and chemical properties. Research has demonstrated innovative synthesis techniques, including the use of microwave-assisted reactions, which offer advantages in yield and reaction time over conventional methods. Compounds similar to the one specified have been prepared from precursors like 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide, utilizing both traditional and modern synthetic routes (Youssef, Azab, & Youssef, 2012). These methodologies underscore the chemical versatility and reactivity of such compounds, paving the way for the exploration of their potential applications in various fields of medicinal chemistry and drug design.

Biological Activity and Drug Design

Isoxazole and oxadiazole derivatives have been extensively studied for their biological activities. Research into auxiliary-directed Pd-catalyzed γ-C(sp3)-H bond activation has highlighted the potential of isoxazole derivatives in the selective and efficient modification of molecules, offering pathways to synthesize non-natural amino acids with potential therapeutic applications (Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015). Such compounds are also being explored for their antimicrobial properties, with studies on substituted isosteres of pyridine- and pyrazinecarboxylic acids showing activity against Mycobacterium tuberculosis, indicative of their potential as antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).

Structural Studies and Mechanism of Action

The structural elucidation of compounds related to the specified chemical has been fundamental in understanding their mechanism of action and potential applications. For instance, studies involving X-ray diffraction have provided insights into the molecular configuration and interaction of isoxazole derivatives, facilitating the design of molecules with enhanced biological activities (Smith, Mirzaei, Natale, Scott, & Willett, 1991). These findings are crucial for the rational design of new therapeutics and the optimization of existing compounds for increased efficacy and safety.

Properties

IUPAC Name

1-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O4/c1-8-6-10(17-22-8)12-16-11(23-18-12)7-15-13(20)9-4-3-5-19(2)14(9)21/h3-6H,7H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGUNXSLYYUHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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